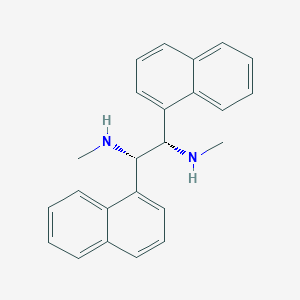
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that features two naphthalene rings attached to an ethane backbone with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.
Final Coupling: The intermediate is then coupled with an ethane backbone containing two amine groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can be used as a building block for more complex molecules
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules could lead to the development of therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or other materials with specific properties. Its naphthalene rings provide rigidity and stability, making it suitable for high-performance materials.
Mecanismo De Acción
The mechanism by which (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine: A stereoisomer with similar properties but different spatial arrangement.
Naphthalene-1,2-diamine: A simpler compound with only one naphthalene ring.
N,N-Dimethylethylenediamine: A compound with a similar ethane backbone but without naphthalene rings.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C24H24N2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-15-7-11-17-9-3-5-13-19(17)21)24(26-2)22-16-8-12-18-10-4-6-14-20(18)22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
Clave InChI |
FGRRAYZCHSUXSU-ZEQRLZLVSA-N |
SMILES isomérico |
CN[C@@H](C1=CC=CC2=CC=CC=C21)[C@H](C3=CC=CC4=CC=CC=C43)NC |
SMILES canónico |
CNC(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC4=CC=CC=C43)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



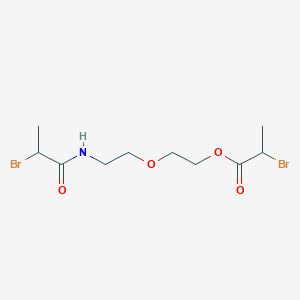
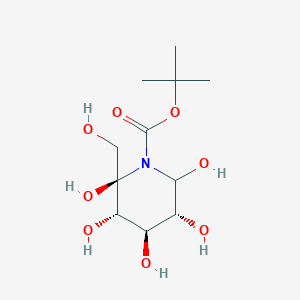
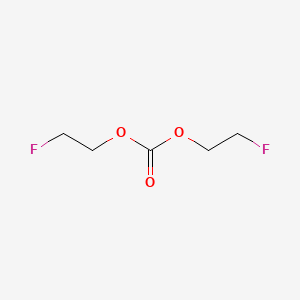
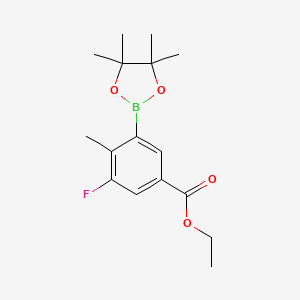
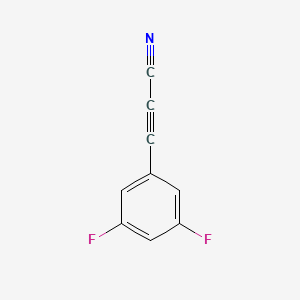

![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
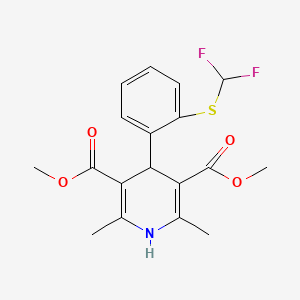
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)

![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
